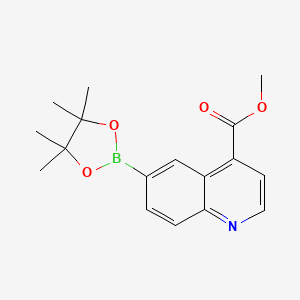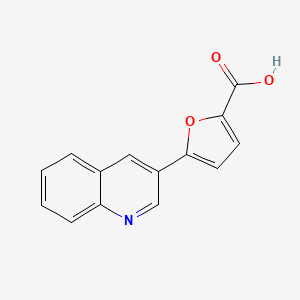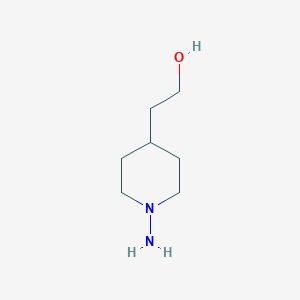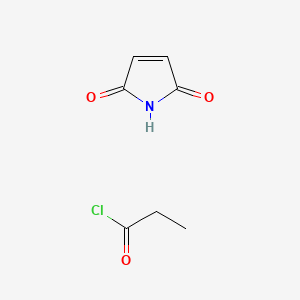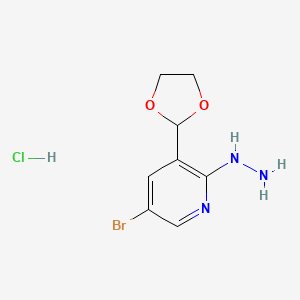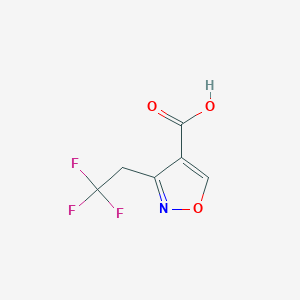![molecular formula C6H2Cl3N3 B13924171 1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)
1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with triazine precursors in the presence of chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to modify its electronic properties.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- More complex fused heterocycles through cyclization.
科学的研究の応用
Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a core structure in the development of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
作用機序
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs.
類似化合物との比較
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities, used in the synthesis of kinase inhibitors and antiviral agents.
Pyrazolo[1,5-a][1,3,5]triazine: A related compound with a different ring fusion pattern, also investigated for its pharmacological properties.
Uniqueness: Pyrrolo[1,2-d][1,2,4]triazine, 1,4,8-trichloro- is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable scaffold for the design of novel therapeutic agents with enhanced potency and selectivity.
特性
分子式 |
C6H2Cl3N3 |
|---|---|
分子量 |
222.5 g/mol |
IUPAC名 |
1,4,8-trichloropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-1-2-12-4(3)5(8)10-11-6(12)9/h1-2H |
InChIキー |
TUFOPEBGMWMKFR-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1Cl)C(=NN=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


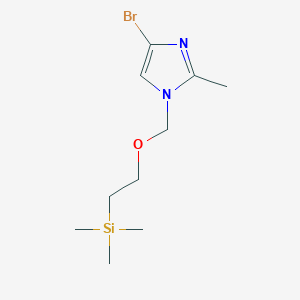

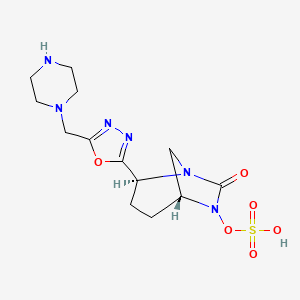
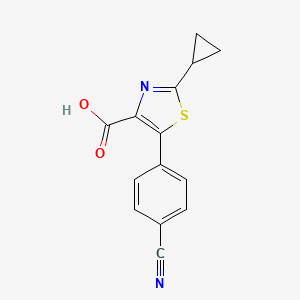
![4-Bromo-6-(methoxymethoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13924140.png)
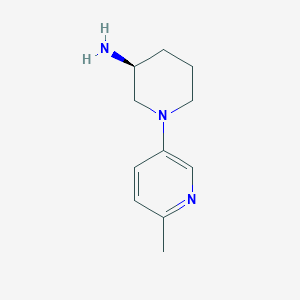
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
